molecular formula C17H19NO4 B2771210 Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351616-89-1

Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2771210
CAS No.: 1351616-89-1
M. Wt: 301.342
InChI Key: KUGRXWRHUHJCCB-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound. It is related to the class of compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to possess diverse pharmacological properties .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzofuran ring, a spiro ring, and a methanone group .

Scientific Research Applications

Synthesis and Antiproliferative Effects

The synthesis of novel benzofuran derivatives, including benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones, has been described. These compounds were evaluated for their antiproliferative activity and potential to reverse multidrug resistance in human cancer cell lines, showing significant biological interest due to their good antiproliferative and MDR reversal activities (Parekh et al., 2011).

Antimicrobial and Antioxidant Properties

Research has been conducted on benzofuran derivatives for their antimicrobial and antioxidant properties. Novel (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were synthesized and evaluated for their biological properties, demonstrating significant antimicrobial and antioxidant activities. These studies suggest the potential of benzofuran derivatives in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).

Synthesis Techniques

A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through the coupling of aldehydes with specific sulfonamides has been developed. This represents a significant advance in the synthesis of spiromorpholinotetrahydropyran derivatives, highlighting a new synthetic route for such complex structures (Reddy et al., 2014).

Antioxidant, Antimicrobial, and ADMET Study

Furan and benzofuran coupled quinoline hybrids have been synthesized and analyzed for their antioxidant and antimicrobial properties, as well as their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The study demonstrates the compounds' significant antioxidant and antimicrobial activities, indicating their potential as therapeutic agents (Rajpurohit et al., 2017).

Synthesis of Benzofuran-2-yl Carbazole Derivatives

A facile synthesis technique for benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones has been described, showcasing a novel method for creating such derivatives. This research outlines the efficient use of ultrasound-assisted reactions to produce high-yield compounds in a short time, providing a new pathway for developing benzofuran-based pharmaceuticals (Zhang et al., 2012).

Future Directions

The future directions for research on Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential pharmacological properties. Given the biological activities of benzofuran compounds, there is potential for these compounds to be developed into effective therapeutic drugs .

Properties

IUPAC Name

1-benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c19-16(15-12-13-4-1-2-5-14(13)22-15)18-8-6-17(7-9-18)20-10-3-11-21-17/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGRXWRHUHJCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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